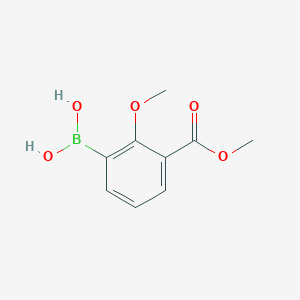
2-甲氧基-3-(甲氧羰基)苯基硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-3-(methoxycarbonyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of chemistry and material science. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxy and methoxycarbonyl groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
科学研究应用
2-Methoxy-3-(methoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Material Science: Employed in the synthesis of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of biologically active compounds.
Biological Research: Used in the study of enzyme inhibitors and other biologically relevant molecules.
作用机制
Target of Action
The primary target of 2-Methoxy-3-(methoxycarbonyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, the compound, being a boronic acid derivative, acts as a nucleophile . It transfers its organic group from boron to palladium, a transition metal catalyst . This process is part of the overall SM cross-coupling reaction, which also involves oxidative addition and reductive elimination .
Biochemical Pathways
The compound is involved in the SM cross-coupling pathway . This pathway is significant in organic synthesis, particularly in the formation of carbon-carbon bonds . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .
Pharmacokinetics
It’s known that the compound, like other boronic acid derivatives, is susceptible to hydrolysis . The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be affected by its stability in aqueous environments .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . The compound’s role as a boron reagent in this process is crucial for the success of the reaction .
Action Environment
The action of 2-Methoxy-3-(methoxycarbonyl)phenylboronic acid is influenced by environmental factors such as pH . As mentioned earlier, the compound’s susceptibility to hydrolysis increases at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
生化分析
Biochemical Properties
The biochemical properties of 2-Methoxy-3-(methoxycarbonyl)phenylboronic acid are largely defined by its boronic acid group. This group can form reversible covalent bonds with diols, a functional group found in many biological molecules such as sugars and glycoproteins . This allows 2-Methoxy-3-(methoxycarbonyl)phenylboronic acid to interact with these molecules and potentially influence their behavior.
Cellular Effects
For example, they can bind to sugars on the surface of cells, potentially influencing cell-cell interactions .
Molecular Mechanism
The molecular mechanism of action of 2-Methoxy-3-(methoxycarbonyl)phenylboronic acid is likely related to its ability to form covalent bonds with diols. This could allow it to interact with a variety of biomolecules, potentially influencing their activity .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and resistant to degradation, suggesting that this compound would have similar properties .
Metabolic Pathways
Boronic acids can potentially interact with metabolic pathways involving diols, such as those found in sugars .
Transport and Distribution
Boronic acids can potentially be transported via mechanisms that handle similarly structured molecules .
Subcellular Localization
Given its potential to interact with a variety of biomolecules, it could potentially be found in various subcellular locations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(methoxycarbonyl)phenylboronic acid typically involves the reaction of 2-methoxy-3-(methoxycarbonyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of sensitive intermediates. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve the overall efficiency of the production process.
化学反应分析
Types of Reactions
2-Methoxy-3-(methoxycarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The methoxy and methoxycarbonyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
相似化合物的比较
2-Methoxy-3-(methoxycarbonyl)phenylboronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Lacks the methoxy and methoxycarbonyl substituents, making it less versatile in certain reactions.
4-Methoxycarbonylphenylboronic Acid: Similar structure but with the methoxycarbonyl group in a different position, leading to different reactivity and applications.
3-Methoxyphenylboronic Acid: Lacks the methoxycarbonyl group, which can affect its reactivity and the types of reactions it can undergo.
The unique combination of substituents in 2-Methoxy-3-(methoxycarbonyl)phenylboronic acid makes it particularly valuable in specific synthetic applications, offering a balance of reactivity and stability that is not always present in other boronic acids.
属性
IUPAC Name |
(2-methoxy-3-methoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-6(9(11)15-2)4-3-5-7(8)10(12)13/h3-5,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUSYICBNQHHNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OC)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
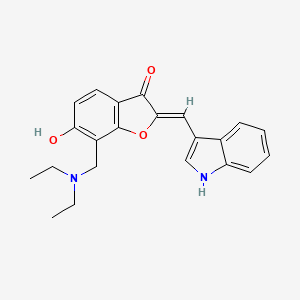

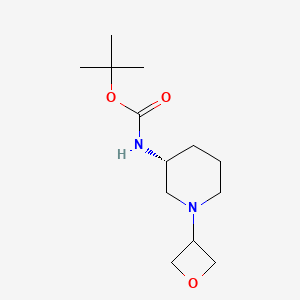

![2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole](/img/structure/B2371997.png)
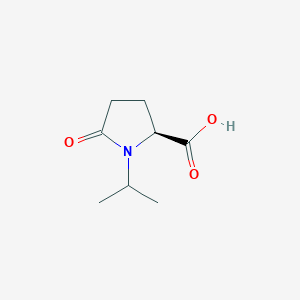
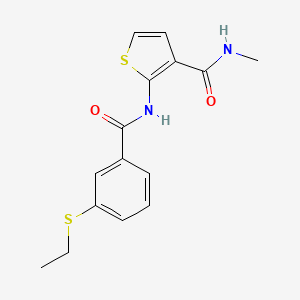
![6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2372001.png)
![1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid](/img/structure/B2372002.png)
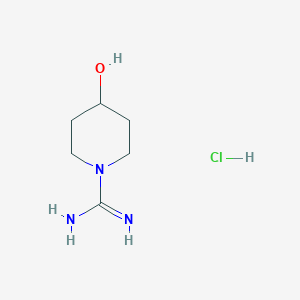
![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2372006.png)
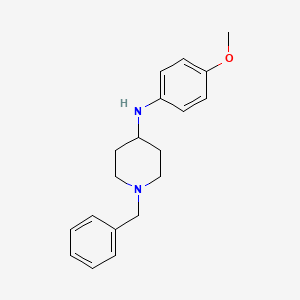
![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2372011.png)
![2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2372014.png)
